N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-17(20-13-14-4-3-9-19-12-14)18(24)21-15-5-7-16(8-6-15)22-10-1-2-11-27(22,25)26/h3-9,12H,1-2,10-11,13H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMXTOAOXNCWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the thiazinane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl and pyridinylmethyl groups are then introduced through a series of substitution reactions, often using reagents such as halides or organometallic compounds. The final step involves the formation of the oxalamide linkage, which can be accomplished through the reaction of an amine with an oxalyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo a variety of chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl and pyridinylmethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various halides or organometallic compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures, as well as the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines
Scientific Research Applications
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Group Analysis
The compound’s structure can be compared to other oxalamides in terms of substituent effects:
*Calculated based on molecular formulas inferred from synthesis procedures.
Key Observations :
- Electron-Withdrawing Groups : The target compound’s sulfone group (thiazinan-1,1-dioxide) contrasts with electron-donating groups like methoxy in S336 or hydroxy in compound 16 . Sulfones enhance metabolic stability but may reduce solubility compared to polar groups like hydroxy .
- Aromatic vs. Aliphatic Substituents : The pyridin-3-ylmethyl group (target) differs from aliphatic chains (e.g., phenethyl in compound 16) or heterocyclic systems (e.g., pyrazole in compound 11 ), impacting binding affinity and lipophilicity.
Physicochemical Properties
- Solubility : Methoxy and hydroxy groups (compound 16 , S336 ) improve aqueous solubility, whereas sulfones (target) and CF3 groups (1c ) increase hydrophobicity.
Biological Activity
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₉H₁₉N₃O₄S
- Molecular Weight : 373.44 g/mol
- Key Functional Groups :
- Thiazinane ring
- Oxalamide linkage
- Pyridine moiety
This combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, making it a candidate for therapeutic applications in diseases where such pathways are dysregulated.
Receptor Modulation : It can interact with cellular receptors, altering their signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and anti-cancer activities.
Metal Coordination : The presence of sulfur in the thiazinane ring allows for potential coordination with metal ions, which can enhance its biological activity through mechanisms such as enzyme activation or inhibition.
In Vitro Studies
Research indicates that this compound exhibits various biological activities:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production |
Case Studies
- Anticancer Activity : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved apoptosis induction as evidenced by increased caspase activity.
- Antimicrobial Efficacy : Another study tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(4-chlorobenzyl)-N2-(4-(1,1-dioxido-1,2-thiazinan... | Chlorobenzyl group | Moderate antimicrobial activity |
| N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-carboxamide | Carboxamide group | Enhanced anticancer properties |
| N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-sulfonamide | Sulfonamide group | Stronger enzyme inhibition |
Q & A
Q. What are the standard synthetic protocols for N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide?
The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the thiazinane-dioxide moiety via cyclization of sulfonamide precursors under controlled pH and temperature .
- Step 2 : Coupling of the thiazinane-containing phenyl group to the oxalamide core using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
- Step 3 : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination . Key parameters include solvent choice (e.g., dichloromethane for amidation), reaction time (12–24 hours), and purification via silica gel chromatography .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the thiazinane and pyridine substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves conformational ambiguities in the oxalamide backbone and sulfone group orientation .
- HPLC : Assesses purity (>95% required for biological assays) .
Q. What initial biological screening assays are recommended for this compound?
- Kinase Inhibition Assays : Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known sulfonamide-based inhibitors .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC50 values .
- Solubility and Stability : Measure kinetic solubility in PBS and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of the phenyl-thiazinane intermediate .
- Solvent Optimization : Compare DMF vs. THF for amide bond formation; THF may reduce side-product formation .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >80% yield .
Q. How to resolve contradictions in reported biological activity data?
- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays to rule out assay-specific artifacts .
- Meta-Analysis : Compare datasets across studies with standardized controls (e.g., ATP concentration in kinase assays) .
- Proteomic Profiling : Identify off-target interactions via chemical proteomics to explain unexpected cytotoxicity .
Q. What strategies are effective in structure-activity relationship (SAR) studies?
- Systematic Substituent Variation : Replace the pyridin-3-ylmethyl group with analogs (e.g., pyridin-4-yl, benzyl) to assess impact on kinase selectivity .
- Bioisosteric Replacement : Substitute the thiazinane-dioxide with a piperazine-sulfone to evaluate metabolic stability .
- In Silico Docking : Use molecular dynamics simulations to predict binding poses in kinase ATP pockets .
Q. How to address low solubility in aqueous buffers during in vitro testing?
- Prodrug Design : Introduce phosphate or acetyl groups to the pyridine nitrogen for enhanced hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability .
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to prevent precipitation .
Q. What methods elucidate the compound’s mechanism of action in cellular models?
- CRISPR-Cas9 Knockout : Target putative kinases (e.g., MAPK) to confirm on-target effects .
- Phosphoproteomics : Identify downstream signaling pathways via LC-MS/MS after compound treatment .
- Fluorescence Microscopy : Track cellular uptake using BODIPY-labeled analogs .
Data Analysis and Experimental Design
Q. How to design dose-response experiments for conflicting cytotoxicity results?
- Range-Finding Assays : Test 0.1–100 µM in triplicate across 5–10 cell lines to establish reproducible IC50 .
- Time-Course Studies : Compare 24 h vs. 48 h exposure to rule out time-dependent effects .
- Combination Index (CI) : Evaluate synergy with standard chemotherapeutics (e.g., cisplatin) using the Chou-Talalay method .
Q. What statistical approaches validate reproducibility in SAR data?
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent properties (e.g., logP, polar surface area) with activity .
- Bland-Altman Plots : Assess inter-lab variability in IC50 measurements .
- Machine Learning : Train random forest models on historical SAR data to predict novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
